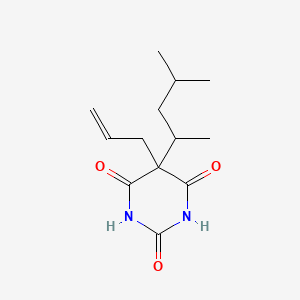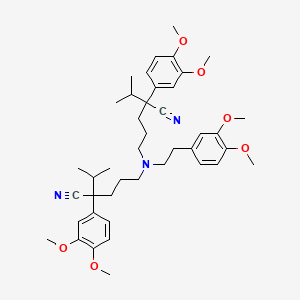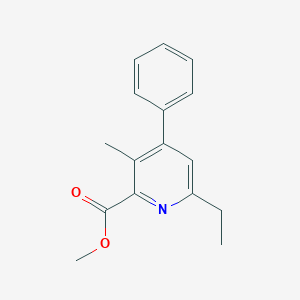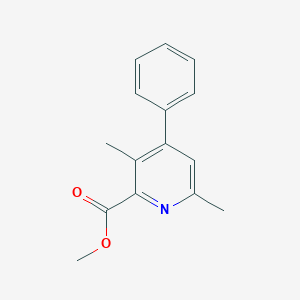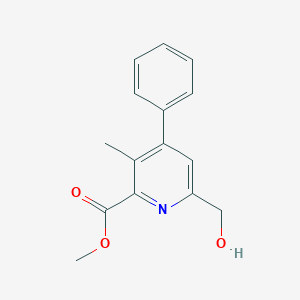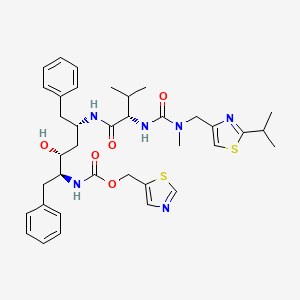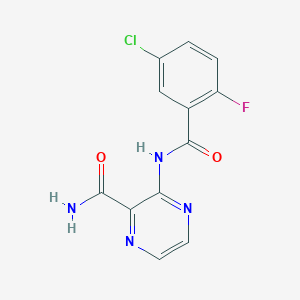
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Übersicht
Beschreibung
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Application 1: Antimycobacterial and Antibacterial Evaluation
- Summary of the Application: The compound “3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide” is a derivative of pyrazinamide, a drug used in the treatment of tuberculosis . It has been synthesized and evaluated for its antimycobacterial and antibacterial properties .
- Methods of Application or Experimental Procedures: The compound was synthesized through aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This yielded a series of 3-benzylaminopyrazine-2-carboxamides .
Application 2: Synthesis of Pyrrolopyrazine Derivatives
- Summary of the Application: Pyrrolopyrazine derivatives, which include the compound , have been synthesized for various applications, including pharmaceuticals, organic materials, natural products, and bioactive molecules .
- Methods of Application or Experimental Procedures: Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Application 3: Fluorescent Materials for OLEDs
- Summary of the Application: Pyrido[2,3-b]pyrazine-based compounds, which are structurally similar to the compound , have been used to create full-color fluorescent materials for high-performance OLEDs .
- Methods of Application or Experimental Procedures: A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized . By fine-tuning the band gap, the pyrido[2,3-b]pyrazine family exhibited a wide range of emissions spanning the entire visible region from blue to red .
- Results or Outcomes: Two thermally activated delayed fluorescence (TADF) molecules were obtained, and the resulting OLEDs exhibited a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Application 4: Antimicrobial Evaluation
- Summary of the Application: A series of 3-benzylaminopyrazine-2-carboxamides, which include the compound , have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application or Experimental Procedures: The compound was synthesized through aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .
- Results or Outcomes: Four compounds showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide . The minimum inhibitory concentration (MIC) values ranged from 6 to 42 µM .
Application 5: Biological Activities of Pyrazine Derivatives
- Summary of the Application: Pyrazine derivatives, including the compound , have been studied for their diverse biological activities .
- Methods of Application or Experimental Procedures: Various synthetic routes for pyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: Pyrazine derivatives have exhibited numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory .
Eigenschaften
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



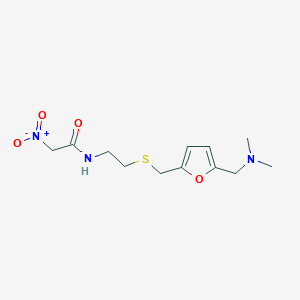
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)
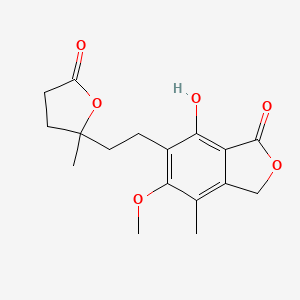
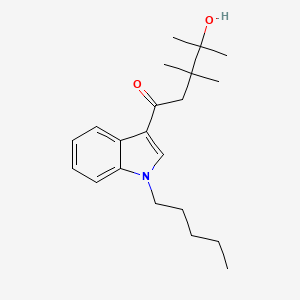
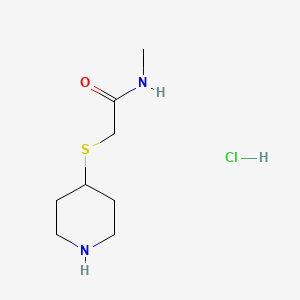
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
